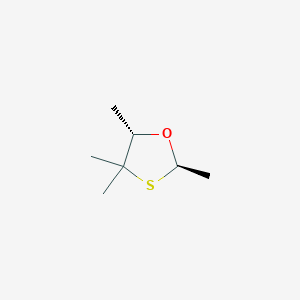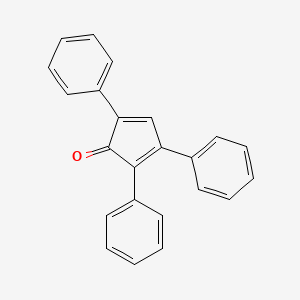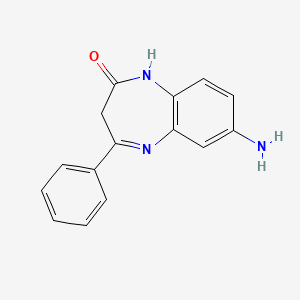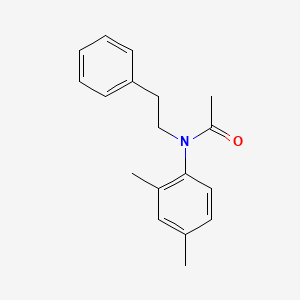
Naphth(2,1-d)oxazolium, 3-ethyl-2-(3-(3-ethylnaphth(2,1-d)oxazol-2(3H)-ylidene)-1-propenyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide is a complex organic compound with a unique structure. It belongs to the class of oxazolium compounds, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of naphthalene and oxazole rings, which contribute to its stability and reactivity .
Preparation Methods
The synthesis of Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide involves several steps. The primary synthetic route includes the condensation of naphthalene derivatives with oxazole precursors under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxides and other derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context .
Comparison with Similar Compounds
Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide can be compared with other oxazolium compounds, such as:
- Naphth[2,1-d]oxazolium, 3-methyl-2-[3-(3-methylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide
- Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-butenyl]-, bromide
These compounds share similar structural features but differ in their substituents and reactivity. The unique properties of Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide make it particularly valuable for specific applications .
Properties
CAS No. |
65087-24-3 |
|---|---|
Molecular Formula |
C29H25BrN2O2 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(E)-3-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)prop-2-enylidene]benzo[g][1,3]benzoxazole;bromide |
InChI |
InChI=1S/C29H25N2O2.BrH/c1-3-30-24-18-16-20-10-5-7-12-22(20)28(24)32-26(30)14-9-15-27-31(4-2)25-19-17-21-11-6-8-13-23(21)29(25)33-27;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WHFFFZUPYRCGQA-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)O/C1=C/C=C/C4=[N+](C5=C(O4)C6=CC=CC=C6C=C5)CC.[Br-] |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)OC1=CC=CC4=[N+](C5=C(O4)C6=CC=CC=C6C=C5)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)

![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)






![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)



